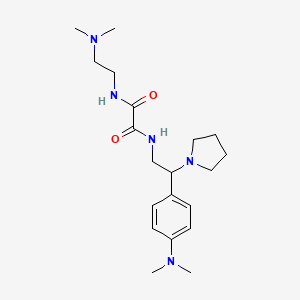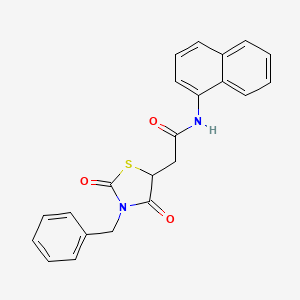![molecular formula C15H13N3O3 B2750093 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953716-89-7](/img/structure/B2750093.png)
3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of oxazolo[4,5-b]pyridine derivatives, including compounds structurally related to 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, involves high-pressure carbonation of substituted 3-pyridinols. These procedures enable the production of pyridine carboxylic acids and their derivatives, highlighting the versatility of pyridinol compounds in synthesizing complex heterocyclic structures (Mutterer & Weis, 1976).
Biological Activities
- A study on the synthesis and antibacterial activity evaluation of pyridine derivatives, including those structurally related to the chemical , demonstrated that specific derivatives exhibit promising activity against Escherichia coli and Pseudomonas aeruginosa. This research underscores the potential of pyridine-based compounds in developing new antibacterial agents (Xiao et al., 2014).
Combinatorial Chemistry Applications
- In combinatorial chemistry, a library of fused pyridine-4-carboxylic acids was generated, demonstrating the compound's role in the synthesis of a wide range of heterocyclic compounds. This approach enables the exploration of diverse chemical spaces for potential therapeutic applications (Volochnyuk et al., 2010).
Photophysical Properties
- Research on the synthesis and photophysical properties of pyridine derivatives, including 3-aminopyridin-2(1H)-ones derived from processes involving oxazolo[5,4-b]pyridin-2(1H)-ones, revealed insights into the relationship between structure and photophysical properties. These findings can inform the development of new phosphors and materials with specific optical characteristics (Shatsauskas et al., 2019).
Properties
IUPAC Name |
3-propyl-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-4-11-13-10(15(19)20)7-12(17-14(13)21-18-11)9-5-3-6-16-8-9/h3,5-8H,2,4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCWXMTVQWLFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953716-89-7 |
Source


|
| Record name | 3-propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)
![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)
![N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide](/img/structure/B2750023.png)



![N-(4-ethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2750030.png)


